molecular formula C10H10O4 B1272662 2-(2-Formylphenoxy)propanoic acid CAS No. 29040-34-4

2-(2-Formylphenoxy)propanoic acid

Cat. No. B1272662
CAS RN: 29040-34-4
M. Wt: 194.18 g/mol
InChI Key: UHVYCNOOAXDXHZ-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)propanoic acid is a chemical compound that has been studied for its potential applications in various fields, including the separation of rare earth elements and the synthesis of metal complexes. The compound features a formyl group attached to a phenoxy moiety, which is further linked to a propanoic acid group. This structure allows it to interact with metals and other organic compounds, making it a versatile reagent in synthetic chemistry.

Synthesis Analysis

The synthesis of related phenoxy acetic and propanoic acids has been demonstrated through the Williamson reaction, which is a common method for ether synthesis. For instance, (2,6-dimethylheptyl) phenoxy acetic acid (POAA) and (2,6-dimethylheptyl) propanoic acid (POPA) were synthesized for the purpose of separating yttrium from other rare earth elements . Another related compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, was synthesized from 2-(4-hydroxyphenyl)acetic acid, which was first converted to an acetyl chloride before undergoing further reactions with pyrrolidine, acetone, chloroform, and NaOH to yield the final product .

Molecular Structure Analysis

The molecular structure of 2-formylphenoxyacetic acid has been elucidated using X-ray diffraction techniques. The compound crystallizes in a monoclinic cell and forms hydrogen-bonded chain polymers through its carboxyl groups. This indicates that the compound has the ability to form stable polymeric structures, which could be useful in materials science .

Chemical Reactions Analysis

2-Formylphenoxyacetic acid can react with divalent metal ions to form complexes. The crystal structures of cobalt(II) and zinc(II) complexes with 2-formylphenoxyacetic acid have been determined, showing that the metal ions are coordinated in an almost regular octahedral stereochemistry with water molecules and carboxyl oxygens from the acid. This suggests that 2-formylphenoxyacetic acid can act as a ligand, binding to metals and potentially altering their chemical properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2-Formylphenoxy)propanoic acid are not detailed in the provided papers, the studies of similar compounds provide some insights. For example, the ability of POPA to efficiently separate yttrium from other rare earth elements indicates that the compound has significant chemical selectivity, which is a valuable property in extraction processes . The overall yield of the synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was about 38%, and its structure was confirmed by IR, 1HNmR, and MS, suggesting that the compound is stable enough to be characterized by standard analytical methods .

Scientific Research Applications

Phenolic Compound Isolation and Anti-Inflammatory Activity

  • Phenolic Compounds Isolation : New phenolic compounds, including derivatives of 2-(2-Formylphenoxy)propanoic acid, were isolated from the tender leaves of Eucommia ulmoides Oliv. This research adds to the chemical knowledge of Eucommia ulmoides Oliv. leaves and provides insights for further exploration of their anti-inflammatory effects (Ren et al., 2021).

Alternative to Phenolation in Polybenzoxazine

  • Enhancing Reactivity of Molecules : Phloretic acid, a phenolic compound closely related to 2-(2-Formylphenoxy)propanoic acid, was explored as a renewable building block for enhancing the reactivity of molecules with hydroxyl groups towards benzoxazine ring formation. This presents a sustainable alternative to phenol in providing specific properties of benzoxazine to molecules or macromolecules in materials science (Trejo-Machin et al., 2017).

Carbonyl Compounds Reduction

  • Hydrogenation of Carbonyl Compounds : Research demonstrated the reduction of carbonyl compounds to alcohols using formic acid with a ruthenium complex, which may involve intermediates or related compounds to 2-(2-Formylphenoxy)propanoic acid. The study contributes to the understanding of catalytic activities in chemical synthesis (Watanabe et al., 1982).

Development of Novel Biolabels

  • Novel Biolabels Synthesis : Starting from a compound structurally related to 2-(2-Formylphenoxy)propanoic acid, researchers developed a novel fluorescent biolabel, demonstrating the potential of these compounds in biochemistry and molecular biology (Briggs et al., 2002).

Antimicrobial Activity of Derivatives

  • Antibacterial Activities : Chiral derivatives of 2-(2-Formylphenoxy)propanoic acid exhibited significant antibacterial activities against various Gram-negative and Gram-positive bacteria. This indicates the potential of these compounds in developing new antimicrobial agents (Zhang et al., 2011).

Synthesis of Novel Macrocyclic Ligands

  • Catalytic Applications : Researchers synthesized novel chiral macrocyclic ligands using 1,3-bis(2-formylphenoxy)-2-propanol, a compound related to 2-(2-Formylphenoxy)propanoic acid. These ligands demonstrated significant potential in asymmetric transfer hydrogenation, indicating their usefulness in catalytic processes (Chen et al., 2007).

Safety And Hazards

2-(2-Formylphenoxy)propanoic acid is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(2-formylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVYCNOOAXDXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378208
Record name 2-(2-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formylphenoxy)propanoic acid

CAS RN

29040-34-4
Record name 2-(2-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Tamp, K Danilas, M Kreen, L Vares, E Kiirend… - Journal of Molecular …, 2008 - Elsevier
A total conformational analysis of diastereomeric esters was performed and the conformational shielding models (CSM) of the esters necessary for the NMR spectroscopic …
Number of citations: 15 www.sciencedirect.com
T Horaguchi, C Tsukada, E Hasegawa… - Journal of …, 1991 - Wiley Online Library
Photocyclization reactions were carried out on 2‐alkoxybenzaldehydes 1a‐f, 2′‐alkoxyacetophenones 2a‐h, 2‐formylphenoxyacetic acids 1i‐l and 2‐acetylphenoxyacetic acids 2i‐m. …
Number of citations: 31 onlinelibrary.wiley.com

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